molecular formula C16H11NO3 B3062282 2-Benzylisoquinoline-1,3,4-trione CAS No. 21640-35-7

2-Benzylisoquinoline-1,3,4-trione

Cat. No.: B3062282
CAS No.: 21640-35-7
M. Wt: 265.26 g/mol
InChI Key: MCRWFXGWJMDFON-UHFFFAOYSA-N
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Description

2-Benzylisoquinoline-1,3,4-trione is a heterocyclic compound that belongs to the class of isoquinoline derivatives This compound is characterized by a trione structure, which includes three carbonyl groups attached to the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzylisoquinoline-1,3,4-trione can be achieved through a metal-free air oxidation process. This method involves the use of a trifunctional aromatic ketone, such as methyl-2-(2-bromoacetyl)benzoate, which reacts with primary amines in a cascade process. The reaction typically occurs at room temperature in dry acetonitrile (CH₃CN) and results in the formation of the desired isoquinoline-1,3,4-trione structure .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the metal-free air oxidation approach provides a scalable and environmentally friendly route for its synthesis. This method’s high atom and step economy make it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Benzylisoquinoline-1,3,4-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the trione structure into dihydro derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include air or oxygen in the presence of catalysts.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various isoquinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2-Benzylisoquinoline-1,3,4-trione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-benzylisoquinoline-1,3,4-trione involves its interaction with various molecular targets and pathways. For instance, benzylisoquinoline alkaloids, a related class of compounds, have been shown to inhibit the catalytic activity of topoisomerase I (Topo I), leading to the induction of double-stranded DNA breaks (DSBs) and cytotoxicity in cancer cells . This suggests that this compound may exert similar effects through its interaction with DNA replication and repair pathways.

Comparison with Similar Compounds

Similar Compounds

    Berberine: A benzylisoquinoline alkaloid with antimicrobial and anticancer properties.

    Coptisine: Another benzylisoquinoline alkaloid known for its biological activities.

    Noscapine: An anticancer drug derived from benzylisoquinoline alkaloids.

Uniqueness

2-Benzylisoquinoline-1,3,4-trione is unique due to its trione structure, which provides distinct chemical reactivity and potential for functionalization. This sets it apart from other benzylisoquinoline alkaloids, which may have different core structures and functional groups.

Properties

IUPAC Name

2-benzylisoquinoline-1,3,4-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO3/c18-14-12-8-4-5-9-13(12)15(19)17(16(14)20)10-11-6-2-1-3-7-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRWFXGWJMDFON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80463477
Record name 2-Benzylisoquinoline-1,3,4(2H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80463477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21640-35-7
Record name 2-(Phenylmethyl)-1,3,4(2H)-isoquinolinetrione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21640-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzylisoquinoline-1,3,4(2H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80463477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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